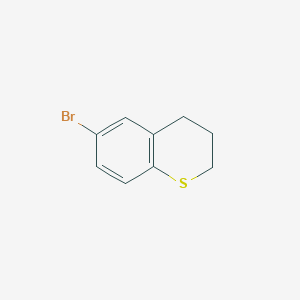

6-bromo-3,4-dihydro-2H-1-benzothiopyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-bromo-3,4-dihydro-2H-1-benzothiopyran” is a chemical compound with the molecular weight of 229.14 . It is also known as 6-bromothiochromane . The IUPAC name of this compound is 6-bromo-3,4-dihydro-2H-1-benzothiopyran .

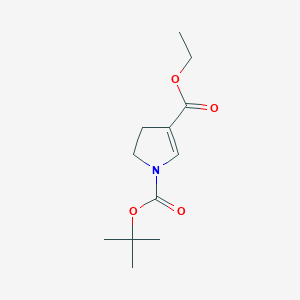

Molecular Structure Analysis

The InChI code for “6-bromo-3,4-dihydro-2H-1-benzothiopyran” is 1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“6-bromo-3,4-dihydro-2H-1-benzothiopyran” is a liquid at room temperature . It has a melting point of 31-32 degrees Celsius .科学的研究の応用

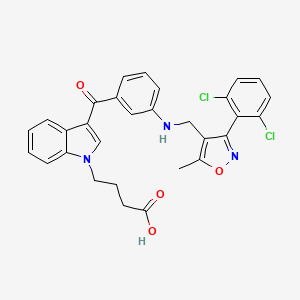

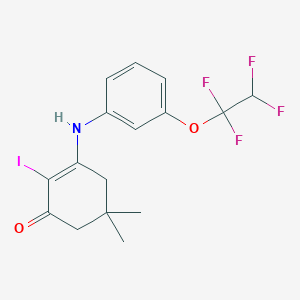

Synthesis of Dopamine D3 Receptor Ligands

6-bromo-3,4-dihydro-2H-1-benzothiopyran: serves as an intermediate in the synthesis of benzolactams, which are crucial for creating ligands for dopamine D3 receptors . These receptors play a significant role in the central nervous system, influencing behavior and cognition. Research in this area can lead to the development of new treatments for neurological disorders such as Parkinson’s disease and schizophrenia.

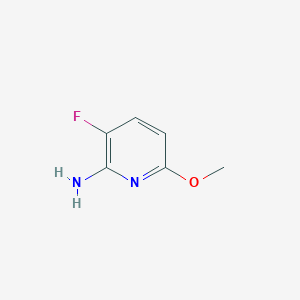

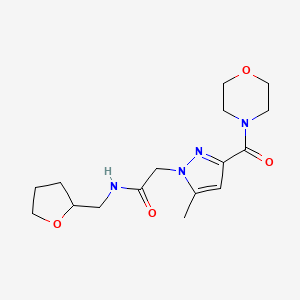

Development of MK2-Inhibitors

This compound is used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors can prevent intracellular phosphorylation of hsp27 and reduce LPS-induced TNFα release in cells, which is vital for anti-inflammatory therapies and treating autoimmune diseases.

Antitumor Activity

Derivatives of 6-bromo-3,4-dihydro-2H-1-benzothiopyran have shown promising antitumor activity against liver carcinoma (HEPG2-1) . The development of these compounds can contribute to cancer research, particularly in the search for novel chemotherapeutic agents.

Rennin Inhibition for Hypertension

Building blocks derived from this compound are used in constructing pyrimidinyl substituted benzoxazinones, which act as small molecule rennin inhibitors . Rennin inhibitors are important for developing antihypertensive drugs, offering a potential treatment for high blood pressure.

Material Synthesis

The unique structure of 6-bromo-3,4-dihydro-2H-1-benzothiopyran allows for its use in material synthesis. It can contribute to the creation of new materials with specific properties, which can be applied in various industries, including electronics and pharmaceuticals.

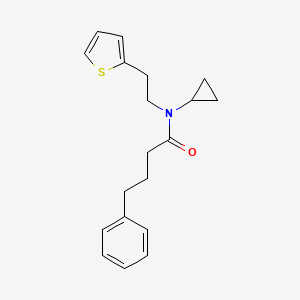

Organic Reactions

As a versatile chemical, it is also employed in a wide range of organic reactions. Its reactivity can be harnessed to create complex molecules, which are essential in synthetic chemistry and drug discovery.

Safety And Hazards

特性

IUPAC Name |

6-bromo-3,4-dihydro-2H-thiochromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHBQBNIGBXJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)SC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3,4-dihydro-2H-1-benzothiopyran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-ethylquinoline-2-carboxylate](/img/structure/B2972145.png)

![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2972154.png)

![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2972156.png)

![N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide](/img/structure/B2972157.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2972159.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2972160.png)